molecular formula C14H13F B14132450 2'-Fluoro-2,6-dimethyl-1,1'-biphenyl

2'-Fluoro-2,6-dimethyl-1,1'-biphenyl

Cat. No.: B14132450
M. Wt: 200.25 g/mol
InChI Key: GEGFYHMNCOEFFK-UHFFFAOYSA-N
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Description

2’-Fluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom and two methyl groups attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: In industrial settings, the production of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyls, biphenyl quinones, and biphenyl diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Fluoro-2,6-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl involves its interaction with various molecular targets. The fluorine atom and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-2,6-dimethyl-1,1’-biphenyl is unique due to the presence of both fluorine and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C14H13F/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h3-9H,1-2H3

InChI Key

GEGFYHMNCOEFFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2F

Origin of Product

United States

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